

# Application Notes and Protocols: Fosizensertib in Combination with Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Fosizensertib (also known as azenosertib or ZN-c3) is a potent and selective oral inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2] By inhibiting WEE1, fosizensertib prevents the repair of DNA damage in cancer cells, forcing them into premature and catastrophic mitosis, ultimately leading to apoptosis.[3] Cisplatin is a platinum-based chemotherapeutic agent that induces DNA damage by forming intra- and inter-strand crosslinks.[2] The combination of fosizensertib and cisplatin represents a promising therapeutic strategy, leveraging a synthetic lethality approach where the inhibition of DNA damage response by fosizensertib enhances the cytotoxic effects of DNA-damaging agents like cisplatin.[3]

These application notes provide an overview of the preclinical rationale and clinical study design for the combination of **fosizensertib** and cisplatin, including detailed experimental protocols and representative data.

## Mechanism of Action: A Synergistic Approach

Cisplatin treatment leads to the formation of DNA adducts, which activates DNA damage response (DDR) pathways and causes cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[2] WEE1 kinase is a key component of this checkpoint, phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), thereby preventing entry



into mitosis.[3] In cancer cells, particularly those with existing defects in other cell cycle checkpoints (e.g., p53 mutations), the G2/M checkpoint is crucial for survival after DNA damage.

**Fosizensertib** inhibits WEE1, abrogating the G2/M checkpoint.[2] In the presence of cisplatin-induced DNA damage, this inhibition forces the cell to enter mitosis with unrepaired DNA, leading to mitotic catastrophe and cell death.[2][3] This synergistic interaction enhances the antitumor activity beyond what can be achieved with either agent alone.



Click to download full resolution via product page

Caption: Mechanism of action of fosizensertib and cisplatin.

## **Data Presentation**

While specific preclinical data for the direct combination of **fosizensertib** and cisplatin is not publicly available, the following tables present representative data. Table 1 shows clinical outcomes for **fosizensertib** in combination with carboplatin, a closely related platinum-based drug, in patients with platinum-resistant ovarian cancer.[4][5] Table 2 provides an example of preclinical in vitro data for another WEE1 inhibitor, adavosertib, in combination with cisplatin to illustrate the expected synergistic effects.



Table 1: Clinical Activity of **Fosizensertib** (ZN-c3) in Combination with Carboplatin in Platinum-Resistant Ovarian Cancer (NCT04516447)

| Patient<br>Population                                   | Number of<br>Patients<br>(evaluable) | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR)* | Median<br>Progression-<br>Free Survival<br>(mPFS) |
|---------------------------------------------------------|--------------------------------------|-------------------------------------|-----------------------------------|---------------------------------------------------|
| Platinum-<br>Resistant/Refr<br>actory Ovarian<br>Cancer | 11                                   | 45.5%                               | 81.8%                             | 10.4 months                                       |

DCR is defined as complete response, partial response, and stable disease. (Data adapted from a Phase 1b dose-escalation study)[4]

Table 2: Representative Preclinical In Vitro Activity of a WEE1 Inhibitor (Adavosertib) with Cisplatin in Gastric Cancer Cell Lines

| Cell Line                 | Adavosertib IC50<br>(μM) | Cisplatin IC50 (μM) | Combination Index<br>(CI)** |
|---------------------------|--------------------------|---------------------|-----------------------------|
| HGC27 (p53 wild-<br>type) | 0.35                     | 4.5                 | < 1 (Synergistic)           |
| MGC803 (p53 mutant)       | 0.28                     | 3.8                 | < 1 (Synergistic)           |
| AGS (p53 wild-type)       | 0.42                     | 5.2                 | < 1 (Synergistic)           |

<sup>\*\*</sup>CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. (Data is representative and based on studies with adavosertib).

## **Experimental Protocols**

The following are detailed protocols for key experiments to evaluate the combination of **fosizensertib** and cisplatin.





Click to download full resolution via product page

Caption: Preclinical experimental workflow.

## Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of **fosizensertib** and cisplatin individually and to assess the synergistic effect of the combination in cancer cell lines.

#### Materials:

- Cancer cell lines (e.g., OVCAR-3 for ovarian cancer, Calu-6 for lung cancer)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Fosizensertib (powder, to be dissolved in DMSO)



- Cisplatin (solution or powder, to be dissolved in saline or DMSO)
- 96-well clear-bottom cell culture plates
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Procedure:

- Cell Seeding:
  - Trypsinize and count cells.
  - $\circ~$  Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate for 24 hours at 37°C, 5% CO2.
- Drug Preparation and Treatment:
  - Prepare stock solutions of fosizensertib and cisplatin in DMSO.
  - Create a dose-response matrix. For single-agent treatments, prepare serial dilutions of each drug. For combination treatments, prepare a matrix of varying concentrations of both drugs.
  - Add 100 μL of medium containing the drugs (or vehicle control) to the appropriate wells.
- Incubation:
  - Incubate the plate for 72 hours at 37°C, 5% CO2.
- Viability Measurement:
  - Add 20 μL of MTS reagent to each well.
  - Incubate for 1-4 hours at 37°C, 5% CO2.



- Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability relative to the vehicle-treated control wells.
  - Determine the IC50 values for each drug using non-linear regression analysis (e.g., in GraphPad Prism).
  - Calculate the Combination Index (CI) using the Chou-Talalay method with software like
    CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

## Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of **fosizensertib** in combination with cisplatin in a mouse xenograft model.

#### Materials:

- Female athymic nude mice (6-8 weeks old)
- Cancer cell line for implantation (e.g., OVCAR-3)
- Matrigel
- Fosizensertib (for oral gavage)
- Cisplatin (for intraperitoneal injection)
- Vehicle solutions (e.g., 0.5% methylcellulose for fosizensertib, saline for cisplatin)
- Calipers for tumor measurement

#### Procedure:

- Tumor Implantation:
  - Subcutaneously inject 5 x 10<sup>6</sup> OVCAR-3 cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.



- Tumor Growth and Randomization:
  - Monitor tumor growth. When tumors reach an average volume of 150-200 mm<sup>3</sup>, randomize mice into treatment groups (n=8-10 per group):
    - Group 1: Vehicle control
    - Group 2: Fosizensertib alone
    - Group 3: Cisplatin alone
    - Group 4: Fosizensertib + Cisplatin
- Drug Administration:
  - Administer fosizensertib via oral gavage daily or on an intermittent schedule (e.g., 5 days on, 2 days off).
  - Administer cisplatin via intraperitoneal injection once weekly.
  - Dosing will be based on prior tolerability studies.
- Monitoring:
  - Measure tumor volume with calipers twice weekly (Volume =  $0.5 \times Length \times Width^2$ ).
  - Monitor body weight and clinical signs of toxicity twice weekly.
- Study Endpoint:
  - Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
  - Euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics).
- Data Analysis:



- Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
- Analyze statistical significance between treatment groups (e.g., using ANOVA).

## **Clinical Trial Protocol Synopsis**

The combination of **fosizensertib** with platinum-based chemotherapy is being evaluated in clinical trials. Below is a synopsis of a representative Phase Ib study.





Click to download full resolution via product page

**Caption:** Representative Phase 1b/2 clinical trial design.



Title: A Phase 1b/2 Study of **Fosizensertib** in Combination with Cisplatin in Patients with Advanced Solid Tumors.

### Objectives:

- Primary (Phase 1b): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **fosizensertib** in combination with cisplatin. To evaluate the safety and tolerability of the combination.
- Secondary (Phase 2): To assess the preliminary antitumor activity of the combination (Objective Response Rate, Duration of Response, Progression-Free Survival).

#### Key Eligibility Criteria:

- Inclusion:
  - Histologically confirmed advanced or metastatic solid tumor refractory to standard therapies.
  - Measurable disease per RECIST v1.1.
  - Adequate organ function.
- Exclusion:
  - Prior treatment with a WEE1 inhibitor.
  - Unresolved toxicities from prior therapies.

#### Treatment Plan:

- Phase 1b (Dose Escalation):
  - A standard 3+3 dose-escalation design will be used.
  - Patients will receive a standard dose of cisplatin (e.g., 75 mg/m² intravenously every 21 days).



- Fosizensertib will be administered orally once daily at escalating dose levels in successive cohorts.
- Dose-limiting toxicities (DLTs) will be assessed during the first cycle to determine the MTD.
- Phase 2 (Dose Expansion):
  - An expansion cohort of patients will be enrolled at the RP2D to further evaluate safety and preliminary efficacy.

#### Assessments:

- Safety: Monitored via adverse event reporting (CTCAE v5.0), physical exams, and laboratory tests.
- Efficacy: Tumor assessments (e.g., CT or MRI scans) performed every 6-9 weeks.
- Pharmacokinetics (PK): Plasma samples collected to determine the PK profile of fosizensertib and cisplatin.
- Pharmacodynamics (PD): Optional tumor biopsies may be collected to assess target engagement and biomarker modulation.

## Conclusion

The combination of the WEE1 inhibitor **fosizensertib** with the DNA-damaging agent cisplatin holds significant promise as a therapeutic strategy for various solid tumors. The synergistic mechanism of action, supported by preclinical rationale and ongoing clinical investigation, suggests that this combination could provide a meaningful benefit to patients, particularly those with tumors harboring DNA damage response deficiencies. The protocols outlined above provide a framework for the continued investigation of this promising combination therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. assets-global.website-files.com [assets-global.website-files.com]
- 3. cabrini.com.au [cabrini.com.au]
- 4. Zentalis Pharmaceuticals Announces Positive Initial Clinical Data on ZN-c3, its Wee1 Inhibitor, in Patients with Advanced Ovarian Cancer at AACR | Nasdaq [nasdaq.com]
- 5. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Fosizensertib in Combination with Cisplatin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583315#fosizensertib-in-combination-with-cisplatin-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com